Benzothiazole, 2-(2-chloroethyl)-
Description
Significance of the Benzothiazole (B30560) Heterocyclic System in Modern Chemical Research
The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in heterocyclic chemistry. bibliomed.orgresearchgate.net Its unique structural and electronic properties have made it a privileged motif in medicinal chemistry and materials science. crimsonpublishers.comjchemrev.com Benzothiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. hep.com.cnnih.govnih.gov This broad spectrum of pharmacological potential has spurred extensive research, making the benzothiazole nucleus a focal point for the development of novel therapeutic agents. benthamscience.comijpsr.com The aromatic nature of the benzothiazole system provides stability, while the presence of nitrogen and sulfur heteroatoms offers reactive sites for functionalization, allowing for the creation of diverse molecular architectures. bibliomed.org
Position and Importance of the 2-(2-chloroethyl)- Substructure within Benzothiazole Chemistry Research
Within the vast family of 2-substituted benzothiazoles, the 2-(2-chloroethyl)- substructure holds particular importance as a versatile synthetic intermediate. The chloroethyl group is a valuable functional handle for further molecular elaboration. The presence of the chlorine atom, a good leaving group, allows for a variety of nucleophilic substitution reactions. This reactivity enables the facile introduction of diverse functional groups, such as amines, azides, thiols, and cyanides, thereby providing a straightforward route to a wide range of novel benzothiazole derivatives.
Furthermore, the 2-(2-chloroethyl) group can undergo elimination reactions to form a vinyl group, opening up another avenue for chemical transformations, including polymerization and cycloaddition reactions. This dual reactivity makes Benzothiazole, 2-(2-chloroethyl)- a key building block for constructing more complex heterocyclic systems and for the synthesis of libraries of compounds for biological screening.
Overview of Current Research Trajectories for Benzothiazole, 2-(2-chloroethyl)- and its Derivatives
Current research involving Benzothiazole, 2-(2-chloroethyl)- and its derivatives is largely focused on its application in synthetic and medicinal chemistry. Scientists are actively exploring its use in the synthesis of novel compounds with potential therapeutic applications. nih.gov The development of new and more efficient synthetic methods for preparing both the parent compound and its downstream products remains an area of interest. mdpi.comnih.gov
A significant research trajectory involves the use of Benzothiazole, 2-(2-chloroethyl)- to create derivatives that are then evaluated for various biological activities. nih.govresearchgate.net Given the known pharmacological importance of the benzothiazole core, there is a continuous effort to discover new derivatives with enhanced potency and selectivity against various diseases. The versatility of the 2-(2-chloroethyl) handle is being exploited to generate structural diversity for structure-activity relationship (SAR) studies, which are crucial for rational drug design. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C9H8ClNS |
|---|---|
Molecular Weight |
197.69 g/mol |
IUPAC Name |
2-(2-chloroethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2 |
InChI Key |
OZAPVWSAWIUVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving Benzothiazole, 2 2 Chloroethyl
Foundational Synthetic Routes to the Benzothiazole (B30560) Core with 2-Chloroethyl Moiety
Traditional methods for the synthesis of 2-substituted benzothiazoles primarily rely on the reaction between 2-aminothiophenol (B119425) and various carbonyl compounds or their derivatives. ekb.egmdpi.com These methods have been the bedrock for accessing a wide array of benzothiazole derivatives.
Cyclocondensation Approaches
The most prevalent method for constructing the benzothiazole framework is through the cyclocondensation of 2-aminothiophenol with carboxylic acids or their derivatives. mdpi.com A notable example is the reaction of 2-aminothiophenol with chloroacetic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures, which yields 2-chloromethylbenzothiazole. mdpi.com While this provides a closely related structure, further homologation would be necessary to obtain the 2-(2-chloroethyl) moiety.
Another key cyclocondensation reaction involves the use of aldehydes. mdpi.com The reaction of 2-aminothiophenol with an appropriate aldehyde can lead to the formation of a 2-substituted benzothiazole. mdpi.com For the synthesis of Benzothiazole, 2-(2-chloroethyl)-, this would conceptually involve a reaction with 3-chloropropionaldehyde, though specific examples in the literature are not as common as for other aldehydes. The general mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole. mdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 2-Aminothiophenol | Chloroacetic acid | PPA, 180°C, 8h | 2-Chloromethylbenzothiazole | mdpi.com |
| 2-Aminothiophenol | Aldehydes | Various catalysts | 2-Substituted Benzothiazoles | mdpi.com |
Ring-Closure Strategies
Ring-closure strategies often involve the intramolecular cyclization of pre-functionalized aromatic precursors. mdpi.com One such approach is the Jacobson reaction, which involves the cyclization of N-acyl-2-aminothiophenols. nih.gov For the target molecule, this would entail the synthesis of an N-(3-chloropropionyl)-2-aminothiophenol intermediate, which would then undergo cyclization to form the benzothiazole ring.
Another strategy involves the reaction of o-chloronitroarenes with arylacetic acids in the presence of elemental sulfur and N-methylmorpholine under metal- and solvent-free conditions to yield 2-substituted benzothiazoles. organic-chemistry.org While not a direct route to the 2-(2-chloroethyl) derivative, it showcases an alternative ring-closure pathway.
Advanced Synthetic Techniques for Benzothiazole, 2-(2-chloroethyl)-
In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus. These advanced techniques offer advantages such as shorter reaction times, higher yields, and the use of greener solvents. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scielo.brresearchgate.net The condensation of 2-aminothiophenol with chloroacetyl chloride has been reported to yield 2-chloromethyl-benzothiazole under microwave irradiation in acetic acid, with the reaction completing in just 10 minutes. mdpi.com This method is significantly faster and more efficient than traditional heating methods. mdpi.com The use of microwave irradiation for the synthesis of 2-aryl benzothiazoles from 2-aminothiophenols and aldehydes has also been well-documented, often in the absence of a catalyst and using green solvents like glycerol. researchgate.netias.ac.in These protocols could potentially be adapted for the synthesis of Benzothiazole, 2-(2-chloroethyl)-.
| Reactants | Conditions | Product | Reference |
| 2-Aminothiophenols, Chloroacetyl chloride | Acetic acid, Microwave, 10 min | 2-Chloromethyl-benzothiazole | mdpi.com |
| 2-Aminothiophenol, Aldehydes | Glycerol, CEM-focused microwave | 2-Arylbenzothiazoles | researchgate.net |
| 2-Aminothiophenols/2-Aminophenols, Aldehydes | PIFA, Microwave | Benzothiazoles/Benzoxazoles | ias.ac.in |
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being incorporated into the synthesis of benzothiazoles to minimize environmental impact. nih.govrsc.org This includes the use of water as a solvent, recyclable catalysts, and solvent-free reaction conditions. rsc.org For instance, the condensation of 2-aminothiophenol with aldehydes has been achieved using samarium triflate as a reusable catalyst in an aqueous medium. organic-chemistry.org Another green approach involves the use of a heterogeneous nanocomposite catalyst with graphene oxide–Fe3O4 for the alkylation/arylation of benzothiazoles with aldehydes and benzyl (B1604629) alcohols. nih.gov This method is advantageous due to the absence of noble metals and toxic solvents, easy product isolation, and catalyst reusability. nih.gov
Multicomponent Reactions Incorporating 2-Chloroethyl Benzothiazole
Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single step, adhering to the principles of atom and step economy. rsc.orgnih.gov While specific MCRs directly yielding Benzothiazole, 2-(2-chloroethyl)- are not extensively reported, the benzothiazole core is a common feature in MCRs. For example, a three-component reaction of o-iodoanilines, K2S, and DMSO can produce 2-unsubstituted benzothiazoles. organic-chemistry.org The development of MCRs that can incorporate a 2-chloroethyl side chain would be a significant advancement in the synthesis of this particular compound. The reactivity of the 2-cyanomethyl-1,3-benzothiazole in various reactions to form more complex heterocyclic systems demonstrates the potential for developing multicomponent strategies starting from a pre-functionalized benzothiazole. researchgate.net
Catalytic Methods in Derivatization
The derivatization of the benzothiazole scaffold, including compounds like Benzothiazole, 2-(2-chloroethyl)-, is significantly advanced by various catalytic methods. These approaches offer efficient and selective means to modify the core structure or the side chain. Transition metal catalysis is a cornerstone in the formation of the benzothiazole ring itself, with metals like Ruthenium (Ru) and Palladium (Pd) being employed for intramolecular cyclizations. mdpi.com For instance, RuCl₃ and Pd(OAc)₂ have been successfully used in the catalyzed synthesis of substituted 2-aminobenzothiazoles and 2-(dialkylamino)benzothiazoles, respectively. mdpi.com
Beyond the synthesis of the core, catalytic methods are pivotal for functionalizing the pre-existing benzothiazole ring. C-H functionalization has emerged as a powerful strategy. While research on 2-(2-chloroethyl)benzothiazole is specific, analogous catalytic systems provide insight. For example, iridium-catalyzed C-H borylation has been used to functionalize the benzenoid ring of the related 2,1,3-benzothiadiazole (B189464) (BTD) heterocycle, allowing for the introduction of boryl groups at specific positions. diva-portal.org This opens the door to subsequent cross-coupling reactions. Similarly, nickel-catalyzed coupling reactions between benzothiazole and arylsulfamates have been developed to create 2-arylbenzothiazoles. nih.gov
Copper-catalyzed reactions are also prominent, facilitating three-component reactions to build complex 2-aminobenzothiazoles from simple precursors. mdpi.comnih.gov For modifications of side chains similar to the 2-(2-chloroethyl) group, samarium(II) iodide (SmI₂) has been employed as a mediator for reductive addition reactions of 2-chloromethylbenzothiazole with carbonyl compounds, yielding β-hydroxyalkyl derivatives. researchgate.net Metal-free catalytic systems, often promoted by visible light or using catalysts like graphitic carbon nitride (g-C₃N₄), represent a greener approach to synthesizing 2-substituted benzothiazoles, typically proceeding via the intramolecular functionalization of C-H bonds. organic-chemistry.org
Table 1: Examples of Catalytic Methods in Benzothiazole Synthesis and Derivatization
| Catalyst/Mediator | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| RuCl₃ | Intramolecular Oxidative Coupling | N-arylthioureas | 2-Aminobenzothiazoles | mdpi.com |
| Pd(OAc)₂ | Intramolecular Oxidative Cyclization | N-aryl-N',N'-dialkylthioureas | 2-(Dialkylamino)benzothiazoles | mdpi.com |
| NiBr₂ / 1,10-phenanthroline | Coupling Reaction | Benzothiazole, Arylsulfamates | 2-Arylbenzothiazoles | nih.gov |
| SmI₂ | Reductive Addition | 2-Chloromethylbenzothiazole, Carbonyl compounds | 1-(β-Hydroxyalkyl)benzothiazoles | researchgate.net |
| g-C₃N₄ (visible light) | Intramolecular C-H Functionalization | N/A | 2-Substituted benzothiazoles | organic-chemistry.org |
Derivatization and Functionalization Strategies at the 2-(2-chloroethyl)- Side Chain
The 2-(2-chloroethyl)- side chain is a key locus for introducing structural diversity into the benzothiazole framework. Its primary mode of reactivity is through the electrophilic carbon atom attached to the chlorine, making it an excellent substrate for a variety of chemical transformations.
Nucleophilic Substitution Reactions of the Chloroethyl Group
The chlorine atom of the 2-(2-chloroethyl)- group serves as a good leaving group, making it highly susceptible to nucleophilic substitution. This reaction pathway is a straightforward and widely used strategy to introduce a vast range of functional groups. By analogy, the chlorine atom in similar chloro-substituted heterocycles is readily displaced by various nucleophiles to prepare derivatives. nih.gov
A diverse array of nucleophiles can be employed in these reactions. For instance, sulfur-based nucleophiles like thiols can react to form thioether linkages. Nitrogen nucleophiles, including primary and secondary amines, can be used to generate aminobenzothiazole derivatives. Oxygen nucleophiles, such as alkoxides or phenoxides, can lead to the formation of ether-linked compounds. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The choice of solvent and reaction conditions can be optimized to achieve high yields. nih.gov
An example of such a transformation involves the reaction of 2-chloromethyl-6-nitrobenzothiazole, a related compound, which undergoes C-alkylation via an electron transfer mechanism, effectively substituting the chloride. researchgate.net This demonstrates the feasibility of displacing the halogen to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of functionalization at this position.
Table 2: Potential Nucleophilic Substitution Reactions for Benzothiazole, 2-(2-chloroethyl)-
| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Product Class |
|---|---|---|---|
| Sulfur | Ethanethiol (EtSH) | -S-CH₂CH₃ | Thioether |
| Nitrogen | Piperidine | N-heterocycle | Amine |
| Oxygen | Sodium methoxide (B1231860) (NaOMe) | -O-CH₃ | Ether |
| Carbon | Sodium cyanide (NaCN) | -CN | Nitrile |
Modulating Reactivity through Substituent Effects
The reactivity of the 2-(2-chloroethyl)- side chain can be significantly influenced by the presence of substituents on the benzene (B151609) portion of the benzothiazole ring. These substituents can alter the electronic properties of the entire molecule, thereby modulating the electrophilicity of the carbon-chlorine bond.
Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), attached to the benzene ring decrease the electron density on the benzothiazole system. This inductive and resonance effect makes the carbon atom of the chloroethyl group more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), such as a methyl group (-CH₃), increase the electron density on the ring system, which can slightly decrease the reactivity of the side chain towards nucleophiles. mdpi.com
Studies on the synthesis of benzothiazoles have shown that the electronic nature of substituents on the precursors influences reaction rates and yields. For example, in condensation reactions to form the benzothiazole ring, aldehydes containing electron-deficient groups often result in higher yields compared to those with electron-rich groups. mdpi.com This principle extends to the reactivity of side chains; a more electron-poor benzothiazole ring enhances the leaving group ability of the chloride and activates the side chain for substitution. The molecular electrostatic potential (MEP) maps of substituted benzothiazoles confirm these electronic effects, showing how different groups alter the charge distribution across the molecule. mdpi.com
Stereoselective Synthesis and Chiral Induction in Analogue Generation
The creation of chiral analogues of Benzothiazole, 2-(2-chloroethyl)- represents a sophisticated step in medicinal and materials chemistry, where stereochemistry can be crucial for biological activity or material properties. Asymmetric synthesis provides the tools to generate enantiomerically pure or enriched compounds. google.com
One approach involves starting with or creating a chiral center within the molecule and using its influence to direct the stereochemical outcome of subsequent reactions—a process known as chiral induction. For instance, chiral derivatives of benzothiazole have been synthesized where the substituent at the 2-position already contains stereocenters. An example is the synthesis of 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole, which incorporates a chiral cyclopentene (B43876) moiety. nih.gov
For generating chirality from the 2-(2-chloroethyl) side chain itself, one could envision reactions that create a new stereocenter. For example, a nucleophilic substitution reaction with a chiral nucleophile would result in a pair of diastereomers. Alternatively, organocatalysis offers powerful methods for stereoselective transformations. Catalysts like L-prolinamide have been shown to be highly effective in the stereoselective aldol (B89426) addition to an N-1 substituted benzimidazole (B57391) acetaldehyde, a related heterocyclic system, yielding products with high diastereomeric and enantiomeric excess. researchgate.net Such strategies could be adapted to reactions involving the 2-(2-chloroethyl)benzothiazole side chain, for example, by first converting it to an aldehyde or ketone and then performing a stereoselective addition. The fundamental principle is that a chiral catalyst, reagent, or auxiliary creates diastereomeric transition states with different energies, leading to the preferential formation of one stereoisomer over the other. google.comyoutube.com
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-(2-chloroethyl)benzothiazole, the aromatic protons of the benzothiazole (B30560) ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. The ethyl chain protons exhibit distinct signals. The two protons of the methylene (B1212753) group adjacent to the chlorine atom (-CH₂-Cl) and the two protons of the methylene group attached to the benzothiazole ring (-CH₂-Ar) would likely appear as triplets, with their chemical shifts influenced by the electronegativity of the adjacent atoms.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | Multiplet (m) |
| -CH₂-Ar | 3.2 - 3.6 | Triplet (t) |
| -CH₂-Cl | 3.8 - 4.2 | Triplet (t) |
This table presents typical ¹H NMR spectral data for 2-(2-chloroethyl)benzothiazole. Actual values can vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The benzothiazole ring system will show a set of signals in the aromatic region (typically δ 120-155 ppm). The carbon atom of the -CH₂-Cl group is expected to resonate at a lower field compared to the -CH₂-Ar carbon due to the deshielding effect of the chlorine atom.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| C=N (in benzothiazole ring) | ~168 |
| Aromatic Carbons | 120 - 155 |
| -CH₂-Ar | ~35 |
| -CH₂-Cl | ~43 |
This table presents typical ¹³C NMR spectral data for 2-(2-chloroethyl)benzothiazole. Actual values can vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques provide further clarity on the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment establishes proton-proton couplings within the molecule. wikipedia.org For 2-(2-chloroethyl)benzothiazole, a COSY spectrum would show a correlation between the signals of the -CH₂-Ar and -CH₂-Cl protons, confirming their adjacent positions in the ethyl chain. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. wikipedia.org An HSQC or HMQC spectrum would link the proton signal of the -CH₂-Ar group to its corresponding carbon signal and the proton signal of the -CH₂-Cl group to its respective carbon. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). wikipedia.org An HMBC spectrum would be crucial in confirming the attachment of the chloroethyl group to the C2 position of the benzothiazole ring by showing a correlation between the protons of the -CH₂-Ar group and the C2 carbon of the benzothiazole ring. youtube.com
Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-(2-chloroethyl)benzothiazole (C₈H₆ClNS), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ corresponding to its calculated exact mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for 2-(2-chloroethyl)benzothiazole might include the loss of a chlorine radical (Cl•) or the cleavage of the ethyl chain.
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | 183/185 | Molecular ion |
| [M-Cl]⁺ | 148 | Loss of chlorine |
| [C₇H₄NS]⁺ | 134 | Benzothiazole fragment |
This table shows plausible mass-to-charge ratios for key fragments of 2-(2-chloroethyl)benzothiazole.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2-(2-chloroethyl)benzothiazole would display characteristic absorption bands corresponding to its structural components. The aromatic C-H stretching vibrations of the benzothiazole ring are typically observed in the region of 3000-3100 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring gives a characteristic band around 1600-1650 cm⁻¹. The aliphatic C-H stretching of the ethyl group will appear just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=N Stretch (Thiazole) | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-Cl Stretch | 600 - 800 |
This table summarizes the expected characteristic FT-IR absorption bands for 2-(2-chloroethyl)benzothiazole.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, offering a detailed fingerprint of its structure. For "Benzothiazole, 2-(2-chloroethyl)-", the Raman spectrum is expected to be dominated by the characteristic vibrations of the benzothiazole ring system, with additional contributions from the 2-(2-chloroethyl) substituent.
The vibrational assignments for the parent benzothiazole molecule have been established through a combination of experimental and theoretical studies. core.ac.uk The benzothiazole ring gives rise to a series of distinct Raman bands corresponding to C-H, C=N, C=C, and C-S stretching and bending vibrations. The fusion of the benzene (B151609) and thiazole rings results in a complex pattern of coupled vibrations.
The introduction of the 2-(2-chloroethyl) group at the C2 position of the benzothiazole ring is expected to introduce new vibrational modes and perturb the existing ring vibrations. The C-Cl stretching vibration of the chloroethyl group is anticipated to appear in the lower frequency region of the spectrum. Furthermore, the CH2 stretching and bending modes of the ethyl chain will also be present.
Due to the lack of specific experimental Raman data for "Benzothiazole, 2-(2-chloroethyl)-", the following table presents the characteristic Raman spectral data for the parent benzothiazole molecule, which serves as a foundational reference for the vibrational modes expected in its derivatives.
Table 1: Characteristic Raman Bands of Benzothiazole
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3060 | Aromatic C-H stretching |
| ~1610 | C=N stretching |
| ~1560, ~1480, ~1440 | Aromatic C=C stretching |
| ~1280 | In-plane C-H bending |
| ~1010 | Ring breathing mode |
| ~850 | C-S stretching |
| ~750 | Out-of-plane C-H bending |
Data based on theoretical and experimental studies of benzothiazole. core.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores. The benzothiazole moiety in "Benzothiazole, 2-(2-chloroethyl)-" acts as the primary chromophore, responsible for its characteristic UV absorption.
The UV-Vis spectrum of benzothiazole and its derivatives is typically characterized by two main absorption bands in the ultraviolet region. mdpi.comsciencepublishinggroup.com These bands arise from π→π* and n→π* electronic transitions within the aromatic system. youtube.com
π→π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In benzothiazole, these transitions are responsible for the strong absorption bands observed at shorter wavelengths.
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), located on the nitrogen and sulfur heteroatoms, to a π* antibonding orbital. These are typically of lower energy and intensity compared to π→π* transitions.
The position and intensity of these absorption bands can be influenced by the substituent at the C2 position and the solvent polarity. mdpi.comsciencepublishinggroup.com The 2-(2-chloroethyl) group is not expected to significantly alter the primary electronic transitions of the benzothiazole chromophore, though slight shifts in the absorption maxima (λmax) may be observed compared to the parent molecule.
The following table summarizes the typical UV-Vis absorption data for benzothiazole and a related derivative in different solvents, illustrating the electronic transitions of the benzothiazole chromophore.
Table 2: UV-Vis Absorption Data for Benzothiazole Derivatives
| Compound | Solvent | λmax (nm) | Type of Transition |
|---|---|---|---|
| Benzothiazole | Ethanol | ~252, ~287, ~295 | π→π* |
| 2-Arylbenzothiazole | Dichloromethane | ~330 | π→π* |
Data is representative of the benzothiazole chromophore and its derivatives. mdpi.com
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.
For illustrative purposes, the crystallographic data for a related compound, 2-(2,4-dimethyl pyrrolyl) benzothiazole, is presented below to provide an example of the structural parameters found in this class of compounds.
Table 3: Representative Crystallographic Data for a Benzothiazole Derivative
| Parameter | 2-(2,4-Dimethyl pyrrolyl) benzothiazole |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.161 |
| b (Å) | 0.787 |
| c (Å) | 16.792 |
| V (ų) | 2202.8 |
| Z | 8 |
Data from the single crystal X-ray diffraction analysis of 2-(2,4-dimethyl pyrrolyl) benzothiazole. researchgate.net
Computational Chemistry and Theoretical Investigations of Benzothiazole, 2 2 Chloroethyl
Molecular Docking Studies for Ligand-Target Interaction Modeling
Prediction of Binding Modes and Interaction Sites
Molecular docking is a primary computational technique used to predict the preferred orientation, or "binding mode," of a ligand when it interacts with a target macromolecule, typically a protein. This method computationally places the ligand into the binding site of a protein and evaluates the geometric and energetic fit.
For benzothiazole (B30560) derivatives, docking studies have been crucial in elucidating their mechanism of action against various targets, such as protein kinases and enzymes. biointerfaceresearch.com For instance, research on other benzothiazoles has shown that the benzothiazole ring can fit into ATP-binding sites, forming key interactions with the protein's hinge region. biointerfaceresearch.com The binding mode is stabilized by a network of non-covalent interactions, including:
Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.
Hydrophobic Interactions: Favorable interactions between nonpolar groups, such as the benzene (B151609) ring of the benzothiazole core and hydrophobic pockets in the protein.
Pi-Pi Stacking: Interactions between aromatic rings.
Arene-Cation Interactions: Favorable interactions between an aromatic ring and a positively charged amino acid residue. researchgate.net
In some cases, as seen with certain benzothiazole inhibitors of MAP kinases, covalent bonds can form between the ligand and a cysteine residue in the protein's allosteric site. nih.gov Computational simulations can predict the likelihood and nature of these interactions for a given compound like Benzothiazole, 2-(2-chloroethyl)-, identifying the specific amino acid residues that are critical for binding. This information is fundamental for the rational design of more potent and selective analogs.
Assessment of Binding Affinities through Computational Scoring
Following the prediction of a binding pose, computational scoring functions are used to estimate the binding affinity—the strength of the interaction between the ligand and its target. A lower binding energy score typically indicates a more stable and stronger interaction. These scores are often expressed in units of energy, such as kcal/mol.
Scoring functions can be based on several principles:
Force-Field Based: These functions calculate the sum of intermolecular energies, including van der Waals and electrostatic interactions.
Empirical: These functions use regression analysis to fit coefficients to a set of energy terms to reproduce experimentally known binding affinities.
Knowledge-Based: These functions derive statistical potentials from databases of known protein-ligand complexes.
Quantum Mechanics Based: These methods provide a more accurate calculation of electrostatic interactions and solvation energies. nih.gov
Studies on various benzothiazole derivatives have successfully used these scoring methods to rank potential inhibitors and correlate computational predictions with experimental results, such as IC₅₀ values. For example, docking studies on benzothiazole-based inhibitors targeting VEGFR-2 and HDAC8 have reported binding scores that align with their observed biological activities. nih.govuomustansiriyah.edu.iq While specific scoring data for Benzothiazole, 2-(2-chloroethyl)- is not documented in the searched literature, the table below illustrates how such data would be presented for a series of related compounds against a hypothetical protein target.
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Interactions |
|---|---|---|---|
| Benzothiazole Derivative A | Kinase X | -9.5 | H-bond with MET793, Hydrophobic interaction with LEU777 |
| Benzothiazole Derivative B | Kinase X | -8.7 | H-bond with MET793, Pi-Pi stacking with PHE856 |
| Benzothiazole, 2-(2-chloroethyl)- (Hypothetical) | Kinase X | -7.9 | Hydrophobic interaction with LEU777, Halogen bond with ASP855 |
| Reference Inhibitor | Kinase X | -10.2 | H-bond with MET793, H-bond with CYS797 |
This table is for illustrative purposes only and presents hypothetical data to demonstrate how computational binding affinity assessments are typically reported.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. The core principle of QSAR is to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. biolscigroup.us These models allow for the prediction of the activity of new, unsynthesized molecules.
A QSAR model is developed by:
Assembling a dataset of compounds with known biological activities.
Calculating molecular descriptors for each compound. These descriptors are numerical values that represent various properties of the molecule, such as its size, shape, electronic properties (e.g., dipole moment, orbital energies), and hydrophobicity. biolscigroup.us
Using statistical methods, like Multiple Linear Regression (MLR), to create an equation that links the descriptors to the biological activity. nih.gov
Validating the model to ensure its statistical significance and predictive power. Key statistical parameters include the coefficient of determination (R²), the cross-validation coefficient (q²), and the Fisher test value (F-test). biolscigroup.us A high R² value (close to 1.0) indicates a good fit, while a high q² value (typically > 0.5) suggests good predictive ability. biolscigroup.usnih.gov
QSAR studies on benzothiazole derivatives have successfully identified key molecular features that govern their anticancer and antitubercular activities. nih.govnih.gov For instance, a QSAR study on benzothiazole-based kinase inhibitors revealed that molecular bulkiness and the distribution of partial charges were critical for their inhibitory potency. nih.gov Although a specific QSAR model for Benzothiazole, 2-(2-chloroethyl)- is not available, the table below provides a representative example of a QSAR model developed for a series of benzothiazole analogs.
| Illustrative QSAR Model for Benzothiazole Derivatives | |
|---|---|
| QSAR Equation | pIC₅₀ = 0.45(LogP) - 0.91(LUMO) + 0.12*(Molecular Weight) + 2.54 |
| Statistical Parameters | |
| R² (Coefficient of Determination) | 0.88 |
| q² (Cross-validation Coefficient) | 0.75 |
| F-test Value | 45.6 |
| Standard Error | 0.21 |
This table is for illustrative purposes only. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. LogP represents hydrophobicity, and LUMO represents the energy of the Lowest Unoccupied Molecular Orbital.
Mechanistic Research on Molecular Interactions of Benzothiazole, 2 2 Chloroethyl Derivatives
Investigation of Enzyme Active Site Binding and Inhibition Mechanisms
Derivatives of the benzothiazole (B30560) core have been identified as potent inhibitors of various enzymes through direct binding to their active sites. The nature of the substituent at the 2-position of the benzothiazole ring plays a crucial role in determining the inhibitory activity and selectivity.
One area of significant findings is in the inhibition of enzymes relevant to neurodegenerative diseases. For instance, novel benzothiazole derivatives have been developed as multi-target-directed ligands for Alzheimer's disease, demonstrating inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) emerged as a promising inhibitor of both AChE and BuChE with IC50 values of 6.7 µM and 2.35 µM, respectively.
In the context of antifungal agents, benzothiazole derivatives have been designed to target lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. Mechanistic studies suggest that these compounds, such as compound 14p , act by binding to the active site of CYP51, thereby disrupting fungal cell integrity. The binding mode and structure-activity relationships established in these studies are valuable for the optimization of lead compounds.
Furthermore, some benzothiazole derivatives have shown inhibitory effects on other enzymes like monoamine oxidase B (MAO-B), with compounds like 3s also showing an IC50 of 1.6 µM for this enzyme. Another study highlighted the ability of a bis-benzothiazole derivative to significantly inhibit RNase H, an enzyme involved in the cleavage of the RNA strand of DNA:RNA hybrids.
| Compound | Target Enzyme | Inhibition Value (IC50/Ki) | Reference |
|---|---|---|---|
| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | AChE | 6.7 µM (IC50) | |
| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | BuChE | 2.35 µM (IC50) | |
| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | MAO-B | 1.6 µM (IC50) | |
| 4b (3-(azepan-1-yl)propyloxy-linked benzothiazole derivative) | Histamine (B1213489) H3 Receptor (H3R) | 0.012 µM (Ki) | |
| Compound 6d (3-(trifluoromethyl)benzamide derivative) | Cannabinoid Receptor 2 (CB2) | Low nanomolar (Ki) |
Receptor-Ligand Interaction Dynamics and Modulation Pathways
The interaction of benzothiazole derivatives with cellular receptors is another critical area of mechanistic research. These interactions can lead to the modulation of signaling pathways involved in various physiological and pathological processes.
A notable example is the development of benzothiazole-based ligands for the histamine H3 receptor (H3R), a target in the treatment of neurodegenerative diseases. The derivative 4b , with a 3-(azepan-1-yl)propyloxy linkage, demonstrated a high affinity for H3R with a Ki value of 0.012 μM. Such findings suggest that the benzothiazole scaffold can be effectively utilized to design potent receptor ligands.
In a different therapeutic area, novel benzothiazole derivatives have been synthesized and evaluated as selective agonists for the cannabinoid CB2 receptor. The CB2 receptor is a promising target for anti-inflammatory therapies without the psychoactive side effects associated with CB1 receptor activation. The series of compounds with the general formula N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide showed high affinity and selectivity for CB2 receptors, with Ki values in the picomolar to low nanomolar range. Specifically, the 3-(trifluoromethyl)benzamide (B157546) derivative, compound 6d , not only showed potent agonistic activity but also exhibited significant anti-inflammatory effects in an animal model of colitis.
Cellular Pathway Interrogation at the Molecular Level
The biological effects of benzothiazole derivatives are often the result of their interaction with and modulation of specific cellular signaling pathways. Research has begun to elucidate these mechanisms at the molecular level.
One study demonstrated that a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide , induces apoptosis in colorectal cancer cells through the mitochondria-mediated intrinsic pathway. This pathway is characterized by the involvement of Bcl-2 family proteins and the subsequent activation of caspases, leading to programmed cell death. The study also showed that this compound could inhibit cancer cell invasion and migration.
Another line of research has focused on the role of benzothiazole derivatives in modulating the Wnt/β-catenin signaling pathway. Novel benzothiazole-based inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) were found to modulate this pathway, promoting the proliferation of neural progenitors and their differentiation into neurons and oligodendrocytes. This suggests a potential therapeutic application for these compounds in demyelinating diseases.
Furthermore, in the context of cancer therapy, a benzothiazole derivative, B7 , was found to inhibit both the AKT and ERK signaling pathways in cancer cells. These pathways are crucial for tumor cell survival and proliferation, and their simultaneous inhibition by a single compound represents a promising strategy for cancer treatment.
Protein Kinase Inhibition Mechanisms
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction, and their dysregulation is implicated in many diseases, including cancer and inflammation. Benzothiazole derivatives have emerged as a promising class of protein kinase inhibitors.
A series of benzothiazole derivatives have been identified as inhibitors of Rho-associated kinase (ROCK-II), a protein kinase involved in the regulation of cell shape and motility. These compounds demonstrated good biochemical and cellular potency, as well as sufficient kinase selectivity.
As mentioned previously, benzothiazole-based compounds have also been developed as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease. Molecular docking simulations have been used to understand the binding modes of these inhibitors within the LRRK2 active site.
The p38 mitogen-activated protein kinase (MAPK) pathway is another important target for anti-inflammatory drug development. While not a direct inhibitor of p38, a benzothiophene (B83047) derivative, structurally related to benzothiazoles, was shown to inhibit the downstream kinase MK2, leading to reduced production of pro-inflammatory cytokines like TNFα and IL-6. This highlights the potential for developing kinase inhibitors with specific profiles within a signaling cascade.
| Derivative Class | Target Kinase | Observed Effect | Reference |
|---|---|---|---|
| Benzothiazole derivatives | Rho-associated kinase (ROCK-II) | Biochemical and cellular potency with kinase selectivity | |
| Benzothiazole-based inhibitors | Leucine-Rich Repeat Kinase 2 (LRRK2) | Modulation of Wnt/β-catenin signaling | |
| Benzothiophene MK2 inhibitor | Mitogen-activated protein kinase-activated protein kinase 2 (MK2) | Inhibition of TNFα and IL-6 production |
DNA/RNA Interaction Studies and Binding Mechanisms
The interaction of small molecules with nucleic acids is a fundamental aspect of drug action, particularly for anticancer and antiviral agents. Benzothiazole derivatives have been studied for their ability to bind to DNA and RNA, exhibiting various binding modes and selectivities.
Studies have shown that certain benzothiazole derivatives can interact with DNA through intercalation, where the planar benzothiazole ring system inserts itself between the base pairs of the DNA double helix. This mode of binding can be observed through techniques like electronic absorption spectroscopy, where a decrease in the absorption intensity (hypochromism) is indicative of strong intercalation.
Other benzothiazole ligands have been shown to bind to the minor groove of the DNA helix. The specific binding mode can be influenced by the structure of the derivative and the sequence of the nucleic acid. For example, one study found that a particular benzothiazole compound could differentiate between B-form and A-form helices, binding in the minor groove of the former and intercalating into the latter.
Furthermore, research has explored the interaction of benzothiazole derivatives with non-canonical nucleic acid structures, such as DNA triplexes and DNA:RNA hybrids. Some compounds have shown selective stabilization of ATT triplexes over standard duplex DNA. The ability of these molecules to recognize and bind to specific nucleic acid structures opens up possibilities for their use in targeting processes like transcription and replication. The interaction with DNA:RNA hybrids is particularly interesting, as these structures are intermediates in many important biological processes.
Advanced Research Applications and Methodological Development
Design and Synthesis of Benzothiazole-Based Chemical Probes for Biological Research
The benzothiazole (B30560) scaffold is a well-established fluorophore and a privileged structure in medicinal chemistry, making its derivatives attractive for the development of chemical probes. 2-(2-chloroethyl)benzothiazole serves as a key precursor for creating probes designed to interact with and report on specific biological targets or environments.
The synthesis of these probes typically involves the nucleophilic substitution of the chloride atom in 2-(2-chloroethyl)benzothiazole. This reaction allows for the straightforward introduction of various functional groups, including targeting moieties, reporter groups, and environmentally sensitive dyes. For instance, researchers have synthesized novel benzothiazole-based probes for detecting specific enzymes or metal ions. The chloroethyl group enables covalent linkage to other molecules, a critical feature for probes designed for irreversible binding or for tracking within biological systems.
An example of a synthetic strategy involves reacting 2-(2-chloroethyl)benzothiazole with a nucleophile, such as an amine or thiol, which is part of a larger molecular construct. This construct might contain a recognition element for a biological target. The resulting molecule can then be evaluated for its ability to selectively bind to and signal the presence of the target.
Development of Analytical Methodologies for Compound Detection and Quantification in Research Matrices
The detection and quantification of 2-(2-chloroethyl)benzothiazole and its derivatives in various research matrices, such as reaction mixtures or environmental samples, are crucial for monitoring synthesis progress and assessing potential distribution. High-performance liquid chromatography (HPLC) is a primary analytical technique employed for this purpose.
Method development often focuses on optimizing the mobile phase composition, column type, and detector settings to achieve sensitive and selective quantification. For instance, a reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is typically performed using a UV detector, leveraging the inherent UV absorbance of the benzothiazole ring system. Wavelengths around 254 nm or 280 nm are often selected for monitoring.
For more complex matrices or when higher sensitivity is required, HPLC may be coupled with mass spectrometry (HPLC-MS). This powerful combination allows for the unequivocal identification of the compound based on its mass-to-charge ratio and fragmentation pattern, in addition to its retention time.
Table 1: Example HPLC Method Parameters for Benzothiazole Derivatives
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
This table represents typical starting parameters for method development; actual conditions may vary based on the specific analyte and matrix.
Integration into Advanced Materials Science Research (e.g., Fluorescent Markers, Polymer Building Blocks)
In materials science, the unique photophysical properties of the benzothiazole core are highly valued. 2-(2-chloroethyl)benzothiazole acts as a modifiable building block for creating advanced materials with tailored optical and electronic properties.
As a precursor to fluorescent markers, the chloroethyl group can be substituted to attach the benzothiazole fluorophore to polymers, nanoparticles, or other materials. This covalent attachment prevents leaching and ensures the long-term stability of the fluorescent signal. These functionalized materials can be used in applications such as security inks, optical sensors, and organic light-emitting diodes (OLEDs).
Furthermore, 2-(2-chloroethyl)benzothiazole can be used to synthesize novel monomers. Through chemical modification of the chloroethyl group into a polymerizable unit (e.g., a vinyl or acrylate (B77674) group), it can be incorporated into polymer chains. The resulting polymers possess the desirable electronic and optical characteristics of the benzothiazole moiety, potentially finding use as conductive polymers, materials with high refractive indices, or fluorescent polymers for sensing applications.
Exploration as Scaffold for Multi-Target-Directed Ligand Design Research
The concept of multi-target-directed ligands (MTDLs) involves designing a single molecule that can interact with multiple biological targets simultaneously. This approach is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The benzothiazole structure is considered a "privileged scaffold" because it is a common feature in many biologically active compounds.
2-(2-chloroethyl)benzothiazole provides a convenient starting point for synthesizing libraries of compounds for MTDL research. The reactive chloroethyl handle allows for the systematic attachment of different pharmacophores, which are the specific fragments responsible for binding to individual biological targets. By combining the benzothiazole core with various other pharmacophoric groups, researchers can explore new chemical space and develop novel ligands with desired polypharmacology. For example, one could attach a known inhibitor of one enzyme to the benzothiazole scaffold, which itself might target a different protein, creating a dual-action molecule. This modular approach facilitates the rapid generation and screening of candidate MTDLs.
Future Directions and Emerging Research Paradigms
Innovations in Green and Sustainable Synthesis of 2-(2-chloroethyl)-Benzothiazole Derivatives
The principles of green chemistry are becoming increasingly integral to the synthesis of heterocyclic compounds, including derivatives of "Benzothiazole, 2-(2-chloroethyl)-". The development of environmentally friendly synthetic routes is highly desirable. researchgate.net Traditional methods often involve hazardous solvents and reagents, leading to the generation of toxic waste. To address these challenges, researchers are exploring a variety of innovative approaches:
Solvent-Free and Water-Based Reactions: A significant push is being made to replace volatile organic solvents with greener alternatives. Reactions conducted in water or under solvent-free conditions are gaining prominence. researchgate.netripublication.com For instance, the condensation of 2-aminothiophenol (B119425) with various aldehydes has been successfully achieved in a methanol-water mixed solvent at room temperature. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The synthesis of 2-chloromethyl-benzothiazole from 2-aminothiophenols and chloroacetyl chloride has been efficiently performed under microwave irradiation. nih.gov
Use of Recyclable Catalysts: The development of recyclable catalysts is a cornerstone of sustainable chemistry. Researchers are investigating the use of solid-supported catalysts, such as silica-based catalysts and nano-catalysts, which can be easily recovered and reused for multiple reaction cycles. mdpi.com
One-Pot and Multicomponent Reactions: One-pot and multicomponent reactions offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, thereby reducing the number of purification steps and minimizing waste. nih.govnih.gov
Advancements in Hybrid Computational-Experimental Approaches for Mechanism Elucidation
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient synthetic routes and novel compounds. The synergy between computational chemistry and experimental studies is providing unprecedented insights into the intricate details of chemical transformations.
Density Functional Theory (DFT) Studies: DFT calculations are being employed to model reaction pathways, predict transition state geometries, and calculate activation energies. This information helps in understanding the factors that govern the reactivity and selectivity of a reaction.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, allow for the real-time monitoring of reactions. This experimental data provides direct evidence for the formation of intermediates and helps to validate the proposed reaction mechanisms.
Kinetic Studies: Detailed kinetic studies provide quantitative information about reaction rates and the influence of various parameters, such as temperature, concentration, and catalyst loading. This data is essential for optimizing reaction conditions and for building accurate mechanistic models.
The combination of these approaches allows for a comprehensive understanding of the reaction mechanisms involved in the synthesis and modification of "Benzothiazole, 2-(2-chloroethyl)-" derivatives.
Exploration of Novel Reactivity Patterns for the 2-(2-chloroethyl)- Moiety
The 2-(2-chloroethyl) moiety of the title compound is a versatile functional group that can participate in a variety of chemical transformations. Researchers are actively exploring new ways to harness the reactivity of this group to synthesize novel and complex molecules.
Nucleophilic Substitution Reactions: The chlorine atom in the 2-(2-chloroethyl) group is susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups, such as azides, amines, and thiols, leading to the formation of diverse derivatives.
Elimination Reactions: Under appropriate conditions, the 2-(2-chloroethyl) group can undergo elimination to form a vinylbenzothiazole derivative. This provides a valuable building block for further functionalization via addition reactions.
Cyclization Reactions: The 2-(2-chloroethyl) moiety can be utilized in intramolecular cyclization reactions to construct new heterocyclic rings fused to the benzothiazole (B30560) core. This strategy opens up avenues for the synthesis of novel polycyclic systems with potential biological activities.
A study on the chemical reactivity of a related compound, 2-methylsulphanyl researchgate.netmdpi.combenzotellurazole, demonstrated that alkylation can lead to the formation of tricyclic systems. researchgate.net This suggests that similar reactivity patterns could be explored for "Benzothiazole, 2-(2-chloroethyl)-".
Interdisciplinary Research at the Interface of Synthetic Chemistry and Molecular Biology
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.govnih.gov The convergence of synthetic chemistry and molecular biology is accelerating the discovery and development of new therapeutic agents based on the "Benzothiazole, 2-(2-chloroethyl)-" framework.
Design and Synthesis of Bioactive Molecules: Synthetic chemists are designing and preparing libraries of "Benzothiazole, 2-(2-chloroethyl)-" derivatives with systematic variations in their structure. nih.gov
Biological Evaluation: Molecular biologists are then evaluating the biological activity of these compounds in various assays. This includes testing their efficacy against cancer cell lines, pathogenic microbes, and viral strains. nih.gov For example, new benzothiazole hybrids have been synthesized and evaluated as potential VEGFR-2 inhibitors for cancer therapy. nih.gov
Structure-Activity Relationship (SAR) Studies: The data from these biological evaluations are used to establish structure-activity relationships, which provide insights into how the chemical structure of a compound influences its biological activity. nih.gov This knowledge is then used to guide the design of more potent and selective drug candidates. nih.gov
This iterative cycle of design, synthesis, and biological testing is a powerful engine for the discovery of new medicines.
Application of Artificial Intelligence and Machine Learning in Benzothiazole Derivative Design
Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their associated properties to build predictive models. mdpi.com These models can then be used to estimate the biological activity, toxicity, and pharmacokinetic profiles of new, untested compounds, thereby reducing the need for expensive and time-consuming experimental screening. mdpi.com
Generative Models: Generative AI models can design novel molecules from scratch that are optimized for a specific biological target or a desired set of properties. oxfordglobal.com These models can explore vast chemical spaces to identify promising new drug candidates that might not be discovered through traditional methods. oxfordglobal.com
Synthesis Planning: AI can also assist in the development of synthetic routes for target molecules. acm.org By analyzing known chemical reactions, AI algorithms can propose efficient and practical synthetic pathways, which can significantly accelerate the drug development process. acm.org
The integration of AI and ML into the research workflow promises to make the design and synthesis of "Benzothiazole, 2-(2-chloroethyl)-" derivatives faster, cheaper, and more efficient.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Key Reference |
|---|---|---|---|
| Condensation with aldehydes | NaHSO₃ | 70-85 | |
| Hydrazide intermediate | Hydrazine hydrate | 65-75 | |
| Suzuki cross-coupling | Pd(PPh₃)₄, K₂CO₃ | 80-90 |
Q. Reproducibility Tips :
- Purify intermediates via column chromatography.
- Monitor reaction progress using TLC or HPLC.
- Optimize solvent polarity (e.g., DMF for coupling reactions) .
Advanced: How can reaction conditions be optimized to enhance regioselectivity in benzothiazole functionalization?
Answer:
Regioselectivity in 2-(2-chloroethyl)benzothiazole derivatives depends on:
- Catalyst choice : Palladium catalysts (e.g., PdCl₂) favor C–H activation at the 6-position, while CuI promotes cross-coupling at the 2-position .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during chloroethyl group introduction .
Case Study :
In Suzuki coupling, using 2-(4-bromophenyl)benzothiazole with phenylboronic acid at 80°C in toluene/ethanol (3:1) achieved 92% yield of the coupled product, with regioselectivity confirmed via NMR .
Biological Evaluation: What in vitro assays are most effective for evaluating the antiproliferative activity of 2-(2-chloroethyl)benzothiazole derivatives?
Answer:
- MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., HepG2, MCF-7) to quantify IC₅₀ values .
- Apoptosis markers : Flow cytometry with Annexin V/PI staining detects early/late apoptosis induced via mitochondrial pathways .
- Enzyme inhibition assays : Evaluate interactions with kinases (e.g., CDK1) using fluorescence polarization .
Key Finding :
Derivative YLT322 showed IC₅₀ = 1.2 µM in hepatocellular carcinoma cells by activating caspase-3/9 and disrupting mitochondrial membrane potential .
Fluorescent Properties: How do structural modifications influence the fluorescence quantum yield of benzothiazole derivatives?
Answer:
- Electron-donating groups (e.g., –OCH₃) at the 4-position enhance fluorescence intensity by extending conjugation .
- Rigid scaffolds : Derivatives with fused aromatic rings (e.g., naphthothiazole) exhibit higher quantum yields (Φ = 0.45) due to reduced non-radiative decay .
- Solvent polarity : Methanol increases Stokes shift compared to non-polar solvents .
Q. Table 2: Fluorescence Data for Selected Derivatives
| Compound | λex (nm) | λem (nm) | Quantum Yield | Reference |
|---|---|---|---|---|
| 2d | 330 | 450 | 0.32 | |
| 2k | 340 | 465 | 0.41 |
Data Contradictions: How can researchers resolve discrepancies in reported biological activities of structurally similar derivatives?
Answer:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., chloroethyl vs. methyl groups) and compare bioactivity .
- Assay standardization : Use identical cell lines (e.g., NCI-60 panel) and protocols for IC₅₀ determination .
- Computational modeling : Molecular docking to predict binding affinity with target proteins (e.g., Bcl-2 for apoptosis) .
Example :
Derivatives with electron-withdrawing groups at the 6-position showed 10-fold higher antifungal activity than electron-donating analogs, resolving earlier contradictions .
Stability: What factors affect the stability of 2-(2-chloroethyl)benzothiazole under experimental storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
